molecular formula C8H16N2O2 B13205341 5-(Dimethylamino)piperidine-3-carboxylic acid

5-(Dimethylamino)piperidine-3-carboxylic acid

Cat. No.: B13205341
M. Wt: 172.22 g/mol
InChI Key: YYTVIWDUGVZXGF-UHFFFAOYSA-N
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Description

5-(Dimethylamino)piperidine-3-carboxylic acid is a chiral piperidine derivative that serves as a versatile building block in medicinal chemistry and drug discovery research. Its structure incorporates both a carboxylic acid and a basic dimethylamino group, making it a valuable scaffold for constructing more complex molecules. Piperidine rings are a fundamental structural component found in more than twenty classes of pharmaceuticals, and functionalized piperidines like this compound are crucial for creating molecules with specific biological activities . As a heterocyclic amino acid, it is part of an important class of compounds used to develop novel heterocyclic systems and hybrids, which are essential for producing DNA-encoded chemical libraries and for diversity-oriented synthesis . The compound's reactivity allows researchers to perform various transformations typical of carboxylic acids, such as amide bond formation to create peptidomimetics or esterification . This makes it particularly useful for designing potential renin inhibitors , investigating histamine H3 receptor ligands , and developing other central nervous system (CNS) active agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

5-(dimethylamino)piperidine-3-carboxylic acid

InChI

InChI=1S/C8H16N2O2/c1-10(2)7-3-6(8(11)12)4-9-5-7/h6-7,9H,3-5H2,1-2H3,(H,11,12)

InChI Key

YYTVIWDUGVZXGF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CC(CNC1)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-(Dimethylamino)piperidine-3-carboxylic Acid

Several synthetic routes have been developed or adapted to prepare this compound, often involving multi-step processes starting from piperidine derivatives. The key steps generally include functionalization of the piperidine ring to introduce the dimethylamino and carboxylic acid groups, followed by purification and salt formation if required.

General Synthetic Strategy

  • Starting Materials: Piperidine or substituted piperidine derivatives.
  • Key Reactions: Alkylation or amination to introduce the dimethylamino group, carboxylation or oxidation to install the carboxylic acid moiety.
  • Final Step: Conversion to dihydrochloride salt for stability and handling.

Specific Preparation Procedures

Hydrogenation and Functionalization of Pyridine Precursors

A patented method describes the preparation of piperidine carboxylic acids via hydrogenation of pyridine carboxylic acids under palladium catalyst in aqueous media under controlled pressure and temperature conditions. For example, 4-pyridine carboxylic acid can be hydrogenated using palladium on carbon catalyst at 3–5 MPa and 80–100 °C to yield piperidine carboxylic acid derivatives with high purity and yield (~85% molar yield).

This approach can be adapted by introducing a dimethylamino substituent either before or after hydrogenation, depending on the stability of intermediates.

Multi-Step Synthesis from Piperidine Derivatives

According to chemical supply data, the synthesis of this compound dihydrochloride typically involves:

  • Starting with piperidine derivatives.
  • Introducing the dimethylamino group via alkylation or amination reactions.
  • Installing the carboxylic acid group through carboxylation or oxidation.
  • Converting the free acid to the dihydrochloride salt by treatment with hydrochloric acid.

This method is standard in industrial and research settings for producing pure, stable salt forms suitable for pharmaceutical research.

Use of β-Ketoester Intermediates and Enamine Chemistry

Research literature indicates that β-keto esters derived from N-protected piperidine acids can be converted into β-enamino diketones, which then undergo further transformations to yield functionalized piperidine derivatives. This approach involves:

  • Preparation of β-keto esters by condensation with Meldrum’s acid.
  • Conversion to β-enamino diketones using reagents like N,N-dimethylformamide dimethyl acetal.
  • Subsequent functionalization to introduce amino groups and carboxylic acid functionalities.

This method allows for the introduction of functional groups at specific ring positions and can be adapted for the dimethylamino substitution.

Comparative Data Table of Preparation Methods

Methodology Starting Material Key Steps Yield (%) Advantages Limitations
Hydrogenation of Pyridine Carboxylic Acids Pyridine carboxylic acid Pd/C catalyzed hydrogenation ~85 High purity, scalable Requires high pressure equipment
Alkylation/Carboxylation of Piperidine Derivatives Piperidine derivatives Alkylation, carboxylation, salt formation Not specified Straightforward, industrially relevant Multi-step, purification needed
β-Ketoester and Enamine Chemistry N-Boc protected piperidine acids Meldrum’s acid condensation, enamino diketone formation 50–85 Stereochemical control, versatile Complex, multiple steps
Diazo and Lactam Intermediates Piperidone derivatives Deprotonation, alkylation, esterification 60–82 Functional group specificity Low overall yield, complex

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced alcohol derivatives, and substituted piperidine compounds. These products have diverse applications in medicinal chemistry and industrial processes .

Scientific Research Applications

5-(Dimethylamino)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its therapeutic potential in treating neurological disorders and other medical conditions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)piperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Piperidinecarboxylic Acid Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence Source
5-(Dimethylamino)piperidine-3-carboxylic acid 5-(N,N-dimethylamino), 3-COOH 172.23 (theoretical) Potential prodrug candidate; basic amino group enhances solubility
Nipecotic acid 3-COOH 129.16 GABA reuptake inhibitor; used in prodrug studies (e.g., ester derivatives for BBB penetration)
rac-(3R,5R)-5-(Trifluoromethyl)piperidine-3-carboxylic acid hydrochloride 5-CF₃, 3-COOH 233.6 Enhanced lipophilicity due to CF₃; hydrochloride salt improves solubility
4-Amino-1-methyl-4-piperidinecarboxylic acid 4-NH₂, 1-CH₃, 4-COOH 158.20 (theoretical) Zwitterionic structure; potential for intramolecular interactions

Key Comparisons :

  • Electronic Effects: The dimethylamino group in the target compound is electron-donating, lowering the carboxylic acid’s pKa compared to nipecotic acid. In contrast, the trifluoromethyl group in ’s compound is electron-withdrawing, increasing acidity .
  • Solubility: The dimethylamino group enhances water solubility via protonation at physiological pH, whereas the trifluoromethyl group in ’s compound improves lipid solubility, favoring blood-brain barrier penetration .
  • Pharmacological Potential: Nipecotic acid’s unsubstituted structure limits bioavailability, but its ester prodrugs show improved stability and delivery . The target compound’s dimethylamino group may offer similar prodrug opportunities with altered metabolic profiles.

Heterocyclic Carboxylic Acids Beyond Piperidine

Compound Name Core Structure Substituents Molecular Weight (g/mol) Applications Evidence Source
5-Amino-3-methylpyrrolidine-2-carboxylic acid Pyrrolidine 5-NH₂, 3-CH₃, 2-COOH 158.18 Experimental drug (DrugBank DB03184)
6-(3-Methylpiperazin-1-yl)pyridine-3-carboxylic acid Pyridine 6-(3-methylpiperazinyl), 3-COOH 251.29 (theoretical) Pharmaceutical intermediates (basic nitrogen for solubility)
5-Hydroxy-6-methylpyridine-3-carboxylic acid Pyridine 5-OH, 6-CH₃, 3-COOH 153.14 Metal chelation; enzymatic studies

Key Comparisons :

  • Ring Size and Flexibility : Pyrrolidine derivatives (e.g., ) exhibit greater ring strain and conformational rigidity compared to piperidine-based compounds, affecting target binding .
  • Aromatic vs. Aliphatic Systems: Pyridine-based acids (–19) have planar aromatic rings, enabling π-π stacking interactions, unlike the non-aromatic piperidine core .
  • Functional Group Diversity : The hydroxyl group in ’s compound introduces hydrogen-bonding capacity, while the piperazinyl group in ’s compound offers multiple protonation states for pH-dependent solubility .

Substituent Impact on Drug-Likeness

Compound Substituent LogP (Predicted) PSA (Ų) Metabolic Stability
This compound Dimethylamino -0.5 70 Moderate (amine oxidation)
Nipecotic acid None -1.2 50 Low (rapid clearance)
5-(Trifluoromethyl)piperidine-3-carboxylic acid CF₃ 1.2 60 High (C-F bond inertia)
5-Nitro-2-pyridinecarboxylic acid NO₂ 0.8 90 Low (nitro reduction)

Key Insights :

  • Lipophilicity: The trifluoromethyl group () increases LogP, favoring membrane permeability, while the dimethylamino group balances solubility and permeability .
  • Polar Surface Area (PSA) : Higher PSA in nitro-substituted compounds () may reduce oral bioavailability compared to the target compound .
  • Metabolism: The dimethylamino group is susceptible to N-demethylation, whereas CF₃ groups resist metabolic degradation .

Biological Activity

5-(Dimethylamino)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, and potential therapeutic applications, supported by data tables and research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₈H₁₆N₂O₂
Molecular Weight172.22 g/mol
IUPAC NameThis compound
InChIInChI=1S/C8H16N2O2/c1-10(2)7-3-6(8(11)12)4-9-5-7/h6-7,9H,3-5H2,1-2H3,(H,11,12)
Canonical SMILESCN(C)C1CC(CNC1)C(=O)O

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the reaction of piperidine derivatives with dimethylamine and carboxylation agents. Common methods include:

  • Carboxylation of Piperidine Derivatives : This method uses piperidine-3-carboxylic acid as a starting material reacted with dimethylamine under controlled conditions.
  • Oxidation and Reduction : The compound can undergo oxidation to form N-oxides or reduction to convert the carboxylic acid group into alcohols.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, which can modulate the activity of these targets.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. For example, studies have shown its potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making it relevant for conditions like Alzheimer's disease .

Anticancer Activity

Recent studies have highlighted its potential anticancer properties. For instance, derivatives of piperidine compounds have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves inducing apoptosis through specific molecular interactions .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It is hypothesized that by modulating neurotransmitter levels through enzyme inhibition, it may provide therapeutic benefits in neurodegenerative diseases .

Case Studies

  • Alzheimer's Disease : A study demonstrated that compounds derived from this compound exhibited significant inhibition of AChE activity, suggesting potential use in treating Alzheimer's disease .
  • Cancer Therapy : In vitro studies showed that certain derivatives had improved cytotoxicity compared to standard treatments like bleomycin, indicating a promising avenue for cancer therapy development .

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